molecular formula C32H36FNO4 B057059 t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate CAS No. 147489-06-3

t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate

Cat. No.: B057059
CAS No.: 147489-06-3
M. Wt: 517.6 g/mol
InChI Key: GTJPCLUSFUIHTP-KAAYJFPCSA-N
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Description

T-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate, also known as this compound, is a useful research compound. Its molecular formula is C32H36FNO4 and its molecular weight is 517.6 g/mol. The purity is usually 95%.
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Biological Activity

t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate, also known by its CAS number 147489-06-3, is a synthetic compound with potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C32H36FNO4, with a molecular weight of 517.631 g/mol. The compound features a complex structure that includes a quinoline moiety and is characterized by its high purity (>95% HPLC) .

Research indicates that this compound may act as an inhibitor of key biological pathways relevant to diseases such as tuberculosis. It has been linked to the inhibition of polyketide synthase 13 (Pks13), an essential enzyme for the survival of Mycobacterium tuberculosis . The inhibition of Pks13 is critical as it plays a role in mycolic acid synthesis, vital for the bacterial cell wall integrity.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against Mycobacterium tuberculosis. In vitro assays have demonstrated that the compound has a minimum inhibitory concentration (MIC) lower than 1 μM, indicating potent antitubercular properties .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound were evaluated in various cell lines. Initial studies reported no adverse effects at therapeutic concentrations, suggesting a favorable safety profile for further development . However, ongoing assessments are necessary to fully understand its toxicity and pharmacokinetic properties.

Case Studies and Research Findings

  • Inhibition Studies : A study focused on the optimization of Pks13 inhibitors highlighted this compound as a promising candidate due to its unique binding mode and efficacy in reducing M. tuberculosis viability .
  • Comparative Analysis : In comparative studies with other known Pks13 inhibitors, this compound showed superior efficacy and reduced cardiotoxicity risks compared to earlier compounds developed from the benzofuran series .

Data Table: Biological Activity Summary

Property Value
CAS Number 147489-06-3
Molecular Formula C32H36FNO4
Molecular Weight 517.631 g/mol
Purity >95% (HPLC)
Minimum Inhibitory Concentration (MIC) <1 μM
Safety Profile No adverse effects observed

Properties

IUPAC Name

tert-butyl 2-[(4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36FNO4/c1-31(2,3)38-28(35)19-24-18-23(36-32(4,5)37-24)16-17-26-29(20-12-14-22(33)15-13-20)25-8-6-7-9-27(25)34-30(26)21-10-11-21/h6-9,12-17,21,23-24H,10-11,18-19H2,1-5H3/b17-16+/t23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJPCLUSFUIHTP-KAAYJFPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)C=CC2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H](C[C@H](O1)/C=C/C2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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